
7-Bromoheptylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or use in various fields .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized . This could involve various chemical reactions, catalysts, temperatures, pressures, etc.Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, etc., are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions the compound can undergo. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted based on the compound’s structure and can also be experimentally determined .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Boztaş et al. (2019) highlights the synthesis of bromophenol derivatives with a cyclopropyl moiety, demonstrating their effectiveness as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These compounds show potential in the treatment of neurological diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Drug Development Applications
Talele (2016) discusses the increasing use of the cyclopropyl ring in drug development, emphasizing its contribution to enhancing potency and reducing off-target effects in drug candidates. This review outlines the importance of cyclopropane in addressing challenges during drug discovery (Talele, 2016).
Conformational Restriction for Improved Activity
Kazuta et al. (2002) designed conformationally restricted analogues of histamine by incorporating a cyclopropane ring, which helped in improving the activity and investigating bioactive conformations. This study showcases the utility of cyclopropane in modifying the conformation of biologically active compounds (Kazuta et al., 2002).
Chemical Synthesis and Material Science
In the field of material science, cyclopropane-containing compounds have been explored for their potential applications. For instance, the synthesis of new oxime ester derivatives containing a cyclopropane moiety by Liu et al. (2011) demonstrates the versatility of cyclopropane in the development of substances with herbicidal activity (Liu et al., 2011).
Organic Chemistry and Catalysis
The palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, as researched by Shi et al. (2006), represents another facet of cyclopropane chemistry, showcasing its role in facilitating novel transformations in organic synthesis (Shi et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-bromoheptylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNBLBJMHJREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
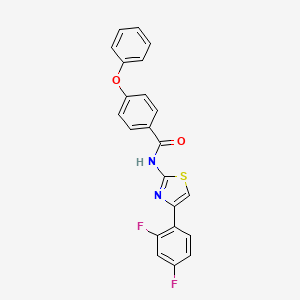
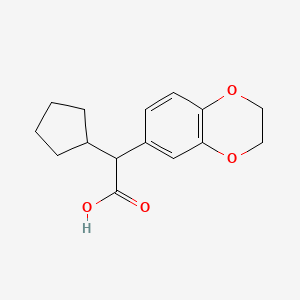
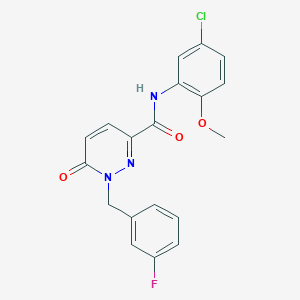
![2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2649940.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2649941.png)
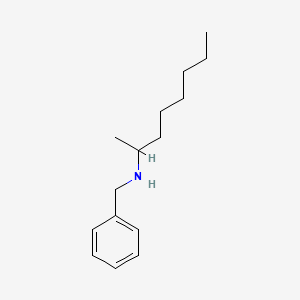
![3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2649943.png)
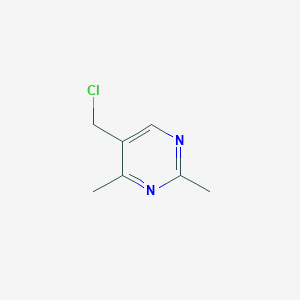

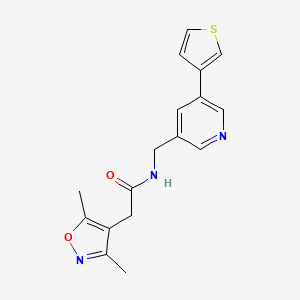

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2649952.png)
![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)

